2,4,6-Trimethylpyridine-d11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
132.25 g/mol |
IUPAC Name |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D |
InChI Key |
BWZVCCNYKMEVEX-JXCHDVSKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C |
Origin of Product |
United States |
Spectroscopic Characterization of 2,4,6 Trimethylpyridine D11 in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules and for confirming the success of isotopic labeling. Different NMR techniques provide specific insights into the structure and purity of 2,4,6-Trimethylpyridine-d11.
Deuterium (B1214612) (2H) NMR Spectroscopy for Isotopic Purity and Site-Specificity Confirmation
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it an indispensable tool for confirming the presence and location of deuterium atoms in a labeled compound. nih.gov For a properly synthesized sample of this compound, the ²H NMR spectrum is expected to be relatively simple, providing clear evidence of successful deuteration.
The spectrum should exhibit two distinct signals corresponding to the two different chemical environments of the deuterium atoms:
Aromatic Deuterons (C3-D, C5-D): A signal corresponding to the two deuterium atoms attached to the pyridine (B92270) ring.
Methyl Deuterons (C2-CD₃, C4-CD₃, C6-CD₃): A signal representing the nine deuterium atoms of the three methyl groups.
The relative integration of these two peaks should correspond to a 2:9 ratio, confirming the correct distribution of deuterium across the aromatic and aliphatic positions. Furthermore, the absence of any other signals in the ²H NMR spectrum verifies the site-specificity of the labeling, ensuring that deuteration has occurred only at the intended positions. For highly deuterated compounds, ²H NMR is often a more sensitive and direct method for determining isotopic enrichment compared to ¹H NMR. sigmaaldrich.com
Proton (1H) NMR Spectroscopy for Residual Hydrogen Detection and Purity Assessment
While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR spectroscopy is employed to detect the absence of protons, thereby providing a quantitative measure of isotopic purity. cdnsciencepub.com In a highly enriched sample of this compound, the ¹H NMR spectrum will show extremely small signals at the chemical shifts where the protons of the parent compound, 2,4,6-trimethylpyridine (B116444), would typically appear. spectrabase.comnih.gov
By comparing the integration of these residual proton signals to the integration of a known internal standard, the percentage of deuteration can be accurately calculated. The primary diagnostic signals to monitor are:
Residual Aromatic Protons: A very weak singlet corresponding to any remaining H-3 and H-5 protons.
Residual Methyl Protons: A very weak singlet corresponding to any remaining protons on the three methyl groups.
The goal is to see a spectrum that is essentially "clean" in the regions where the protons of the starting material would resonate, confirming a high degree of isotopic incorporation.
| Proton Environment | Expected ¹H Chemical Shift (ppm) for non-deuterated 2,4,6-Trimethylpyridine | Expected Observation in this compound Spectrum |
| Aromatic Protons (H-3, H-5) | ~6.9 | Very low intensity residual signal |
| Methyl Protons (2, 4, 6-CH₃) | ~2.4 | Very low intensity residual signal |
| Methyl Protons (4-CH₃) | ~2.2 | Very low intensity residual signal |
Note: The exact chemical shifts can vary slightly depending on the solvent used.
Carbon-13 (13C) NMR Spectroscopy for Structural Elucidation and Isotope Effects
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. When analyzing this compound, the ¹³C NMR spectrum reveals two important phenomena resulting from the deuterium labeling: coupling between carbon and deuterium, and isotopic shifts. huji.ac.il
C-D Coupling: Because deuterium is a spin-1 nucleus, it splits the signal of the carbon to which it is attached into a multiplet. The multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin (I=1 for D).
CD groups (C-3, C-5): The signals for these carbons will appear as triplets due to coupling with one deuterium atom.
CD₃ groups (Methyl carbons): The signals for these carbons will appear as septets (seven lines) due to coupling with three deuterium atoms.
Isotope Effects: The replacement of a proton with a heavier deuterium isotope typically causes the attached carbon signal to shift slightly upfield (to a lower ppm value). researchgate.netacs.org This "isotope shift" is a further confirmation of successful deuteration. nih.gov
The combination of these effects results in a ¹³C NMR spectrum that is markedly different from its non-deuterated counterpart, confirming both the structure and the isotopic labeling. olemiss.edu
| Carbon Environment | Expected ¹³C Spectrum for 2,4,6-Trimethylpyridine | Expected ¹³C Spectrum for this compound |
| C-2, C-6 | Singlet (~157 ppm) | Singlet (shifted slightly upfield) |
| C-4 | Singlet (~147 ppm) | Singlet (shifted slightly upfield) |
| C-3, C-5 | Singlet (~121 ppm) | Triplet (shifted upfield) |
| 2,6-CH₃ | Singlet (~24 ppm) | Septet (shifted upfield) |
| 4-CH₃ | Singlet (~21 ppm) | Septet (shifted upfield) |
Note: Chemical shifts are approximate and multiplicity is based on proton-decoupled spectra.
Nitrogen-15 (B135050) (15N) NMR Spectroscopy in Related Pyridine Isotopic Labeling Studies
Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms within molecules. acs.org While it is not a primary method for the routine characterization of this compound, it becomes highly relevant in more complex mechanistic studies where dual labeling (e.g., with both ¹⁵N and ²H) is employed. chemrxiv.org
The ¹⁵N chemical shift of the pyridine nitrogen is highly sensitive to factors such as protonation, hydrogen bonding, and coordination to metal centers. researchgate.netuni-stuttgart.de In studies involving deuterated compounds, ¹⁵N NMR can be used to investigate isotope effects on the nitrogen atom's electronic environment. For instance, comparing the ¹⁵N chemical shift of a ¹⁵N-labeled pyridine derivative in a protic versus a deuterated solvent can provide insights into the nature and strength of hydrogen/deuterium bonding interactions.
Mass Spectrometry (MS) Analysis for Molecular Weight and Isotopic Abundance
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves as a definitive method to confirm the molecular weight and assess the level of isotopic incorporation. nih.govnist.gov
The molecular formula of the non-deuterated compound is C₈H₁₁N, with a monoisotopic mass of approximately 121.09 Da. nist.govhmdb.ca The fully deuterated analogue, C₈D₁₁N, has a significantly higher mass due to the replacement of 11 protons (mass ~1.008 Da) with 11 deuterons (mass ~2.014 Da). The expected monoisotopic mass for this compound is approximately 132.16 Da.
The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 132, confirming the presence of the d11-isotopologue. The relative intensities of this peak compared to peaks at lower masses (e.g., m/z 131 for a d10-species, m/z 130 for a d9-species) allow for the calculation of the isotopic abundance and purity.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| 2,4,6-Trimethylpyridine | C₈H₁₁N | 121.09 |
| This compound | C₈D₁₁N | 132.16 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for assessing the chemical and isotopic purity of volatile compounds like this compound. nist.gov
In a typical GC-MS analysis, the sample is first vaporized and passed through a chromatographic column. The GC separates the this compound from any potential impurities, including any residual non-deuterated starting material or other synthesis byproducts. thegoodscentscompany.com As the purified compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.
The analysis provides two key pieces of information:
Retention Time (from GC): A characteristic time for the compound to travel through the column, which helps to identify it and separate it from impurities.
Mass Spectrum (from MS): Confirms the identity of the eluting compound by its molecular weight and fragmentation pattern, allowing for the verification of its deuterated nature and an assessment of isotopic purity.
This dual-verification process makes GC-MS a robust method for quality control, ensuring that the this compound sample is both chemically pure and has a high degree of isotopic enrichment. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Enrichment Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the identity and quantifying the isotopic purity of deuterated compounds like this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of elemental compositions and the differentiation of various isotopologues.
The primary principle behind using HRMS for isotopic enrichment determination is the mass difference between hydrogen (¹H) and its heavier isotope, deuterium (²H or D). This mass difference, while small, is easily resolved by high-resolution instruments. By analyzing the mass spectrum of a sample of this compound, researchers can identify and quantify the relative abundances of the fully deuterated molecule (d11) as well as any partially deuterated or non-deuterated (d0) species.
The isotopic enrichment is calculated by integrating the signal intensities of the ion peaks corresponding to each isotopologue. For instance, the presence of a peak at the mass of the d10 species alongside the main d11 peak would indicate incomplete deuteration. The ratio of the peak areas provides a precise measure of the isotopic purity. This is crucial for applications where the deuterated compound is used as an internal standard, as the accuracy of the quantification depends on knowing the exact degree of isotopic labeling.
The table below illustrates the theoretical monoisotopic masses of the non-deuterated and fully deuterated forms of 2,4,6-trimethylpyridine, showcasing the mass shift that is detected by HRMS.
Interactive Data Table: Theoretical Masses for HRMS Analysis
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| 2,4,6-Trimethylpyridine | C₈H₁₁N | 121.089149 |
| This compound | C₈D₁₁N | 132.158101 |
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding structure and functional groups within a molecule. The substitution of hydrogen with deuterium atoms in this compound induces significant and predictable shifts in its vibrational spectra due to the "isotope effect."
The frequency of a molecular vibration is dependent on the bond strength (force constant) and the reduced mass of the atoms involved. Since the C-D bond is stronger and has a greater reduced mass than the C-H bond, vibrations involving these bonds will occur at lower frequencies. This phenomenon allows for detailed vibrational mode analysis and structural investigations.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
In the case of this compound, the most pronounced changes compared to its non-deuterated counterpart are observed in the regions associated with C-H vibrations. The characteristic stretching and bending vibrations of the aromatic C-H bonds and the methyl C-H bonds are shifted to lower wavenumbers.
For example, the stretching vibrations of aromatic C-H bonds typically appear in the 3000-3100 cm⁻¹ region. Upon deuteration, these are replaced by C-D stretching vibrations, which are theoretically expected to appear at approximately 2200-2300 cm⁻¹. Similarly, the aliphatic C-H stretching vibrations of the methyl groups, usually found between 2850 and 3000 cm⁻¹, shift to a lower frequency range (around 2050-2250 cm⁻¹) in the d11-analogue. Bending (scissoring, rocking, wagging) vibrations, which appear in the fingerprint region (below 1500 cm⁻¹), also shift to lower wavenumbers, providing further confirmation of the isotopic substitution.
The following table provides a comparison of typical IR absorption frequencies for 2,4,6-trimethylpyridine and the theoretically predicted frequencies for this compound.
Interactive Data Table: Comparative IR Vibrational Frequencies
| Vibrational Mode | 2,4,6-Trimethylpyridine (C-H) Frequency (cm⁻¹) | This compound (C-D) Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ~3030 | ~2250 |
| Methyl C-H Stretch (asymmetric) | ~2975 | ~2220 |
| Methyl C-H Stretch (symmetric) | ~2870 | ~2130 |
| Pyridine Ring C=C/C=N Stretch | ~1600, ~1450 | ~1580, ~1430 (minor shifts) |
| Methyl C-H Bend (scissoring) | ~1450 | ~1060 |
| Aromatic C-H Bend (out-of-plane) | ~800 | ~600 |
Raman Spectroscopy for Molecular Structure and Bonding Investigations
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light (from a laser) by a molecule. The resulting energy shifts in the scattered light correspond to the molecule's vibrational modes. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
In the analysis of this compound, Raman spectroscopy is particularly useful for investigating the vibrations of the pyridine ring and the C-C bonds of the methyl groups. The symmetric "ring breathing" mode of the pyridine ring, which is a strong and characteristic band in the Raman spectrum, experiences a slight shift upon deuteration due to the increased mass of the substituents.
Similar to IR spectroscopy, the C-H vibrational modes are significantly affected by deuteration. The strong C-H stretching signals in the 2800-3100 cm⁻¹ region are replaced by weaker C-D stretching signals in the 2100-2300 cm⁻¹ region. This "silent" region in the Raman spectra of non-deuterated biological and organic molecules makes deuterated compounds excellent probes in complex systems, as the C-D signal appears in a clear spectral window. This allows for the tracking of the deuterated molecule without interference from other components.
Below is a table comparing characteristic Raman shifts for 2,4,6-trimethylpyridine with the predicted shifts for its d11-isotopologue.
Interactive Data Table: Comparative Raman Vibrational Frequencies
| Vibrational Mode | 2,4,6-Trimethylpyridine (C-H) Frequency (cm⁻¹) | This compound (C-D) Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 | ~2270 |
| Methyl C-H Stretch | ~2920 | ~2150 |
| Pyridine Ring Breathing (symmetric) | ~1000 | ~970 (minor shift) |
| Pyridine Ring Trigonal Breathing | ~1035 | ~1010 (minor shift) |
| Aromatic C-H Bend (in-plane) | ~1230 | ~920 |
Applications of 2,4,6 Trimethylpyridine D11 in Advanced Chemical Research
Application as an Internal Standard in Quantitative Analytical Methodologies
Deuterated compounds are highly valued as internal standards in mass spectrometry-based quantitative analysis. smolecule.com Their chemical and physical properties are nearly identical to their non-deuterated (protio) analogues, but they are easily distinguished by their higher mass. nih.gov 2,4,6-Trimethylpyridine-d11 serves as an excellent internal standard for the quantification of its protio counterpart, 2,4,6-trimethylpyridine (B116444) (also known as collidine), and other structurally similar analytes.
In GC-MS analysis, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization behavior, thereby compensating for variations in sample preparation, injection volume, and instrument response. nih.gov this compound fulfills these criteria perfectly when quantifying 2,4,6-trimethylpyridine.
Because the deuterium (B1214612) substitution has a negligible effect on the compound's volatility and column interactions, this compound has a retention time that is almost identical to the non-deuterated form. researchgate.net This co-elution is critical for correcting analyte losses during sample extraction and potential signal suppression or enhancement from the sample matrix (matrix effects). When the sample is analyzed, the mass spectrometer detects the distinct mass-to-charge (m/z) ratios of the analyte and the deuterated standard. By comparing the peak area of the analyte to the known concentration of the internal standard, a precise quantification can be achieved. For instance, while the non-deuterated 2,4,6-trimethylpyridine has a molecular weight of approximately 121.18 g/mol , the d11 version is significantly heavier, allowing for clear differentiation in the mass spectrum. nist.govnih.gov
Below is a table outlining the key characteristics that make this compound an effective internal standard for GC-MS.
| Property | Rationale for Use as an Internal Standard | Relevance of this compound |
| Co-elution | Ensures that the standard and analyte experience the same chromatographic conditions and matrix effects. | Has nearly identical retention time to 2,4,6-trimethylpyridine. researchgate.net |
| Mass Difference | Allows for unambiguous differentiation and quantification by the mass spectrometer. | The +11 mass unit difference provides a clear spectral separation from the analyte. |
| Chemical Similarity | Behaves identically during sample extraction, derivatization, and ionization processes. | Deuterium substitution does not significantly alter its chemical properties. nih.gov |
| Non-interference | The standard itself or its impurities do not interfere with the detection of the target analyte. | The deuterated form is not naturally present in samples. hmdb.ca |
Environmental samples (e.g., water, soil) and biological matrices (e.g., blood, urine) are notoriously complex, containing numerous compounds that can interfere with the analysis of trace-level analytes. researchgate.net The use of a stable isotope-labeled internal standard like this compound is often considered the gold standard for quantification in these fields. nih.gov
For example, when monitoring for pollutants or metabolic byproducts, the deuterated standard can be added to the sample at the very beginning of the workflow. This allows it to account for any analyte loss during extraction, concentration, and cleanup steps. Research on the analysis of aroma profiles in food products, such as adzuki beans, has utilized 2,4,6-trimethylpyridine as an internal standard, demonstrating its applicability in complex biological matrices. sci-hub.red The d11-analogue provides superior accuracy in such applications by mimicking the target analyte's behavior throughout the entire analytical process, leading to more reliable and reproducible quantification of trace compounds. researchgate.net
Utilization in Mechanistic Organic Chemistry Studies
The substitution of hydrogen with deuterium creates a heavier, stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the foundation for the Kinetic Isotope Effect (KIE), a critical tool for investigating reaction mechanisms. nih.gov
The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.govethz.ch By comparing the reaction rate of a process using 2,4,6-trimethylpyridine versus its d11-analogue, researchers can determine if a C-H bond on one of the methyl groups is broken in the rate-determining step of the reaction.
If a significant decrease in the reaction rate is observed with this compound (a primary KIE), it provides strong evidence that the cleavage of a C-H bond on a methyl group is a crucial part of the slowest step in the reaction pathway. osti.gov This technique is invaluable for understanding reactions where the compound might act as a reactant or be modified by a catalytic process.
KIE data provides deep insight into the structure of the transition state—the highest energy point along the reaction coordinate. nih.govrsc.org A large primary KIE suggests a transition state where the C-H/C-D bond is substantially broken. Conversely, a small or absent KIE indicates that the bond is not significantly cleaved in the rate-limiting step. ethz.ch By using this compound, chemists can map out the energetic landscape of a reaction and validate proposed mechanisms. This is particularly useful in complex, multi-step syntheses or catalytic cycles where understanding the precise nature of each step is essential. rsc.org
2,4,6-Trimethylpyridine is widely used in organic synthesis as a sterically hindered, non-nucleophilic base. tocopharm.comexsyncorp.com The methyl groups at the 2- and 6-positions physically block the nitrogen atom, preventing it from attacking electrophilic centers (i.e., acting as a nucleophile) while still allowing it to accept a proton (i.e., act as a base). sigmaaldrich.com This property makes it an ideal choice for promoting elimination reactions, such as dehydrohalogenations, where it can remove a proton without causing unwanted side reactions. tocopharm.comwikipedia.org
Using this compound in such reactions allows for detailed mechanistic investigation. For instance, if a side reaction involving proton abstraction from one of the base's own methyl groups were to occur, using the d11 version would slow this process down, helping to identify and quantify such minor pathways. This allows for a clearer understanding of the primary catalytic role of the base and the influence of its steric and electronic properties on the reaction outcome.
The table below summarizes the properties and applications of 2,4,6-trimethylpyridine and its deuterated analogue in the context of base-catalyzed reactions.
| Compound | Key Property | Application in Organic Synthesis | Mechanistic Insight from d11 Analogue |
| 2,4,6-Trimethylpyridine | Sterically hindered, non-nucleophilic base tocopharm.comexsyncorp.com | Dehydrohalogenation reactions, proton scavenger in esterifications and acylations. tocopharm.comwikipedia.org | N/A |
| This compound | Stronger C-D bonds on methyl groups | Investigation of reaction mechanisms. | Allows for KIE studies to determine if C-H activation on the base itself is part of a reaction pathway. nih.gov |
Deuterated Precursor in Synthetic Chemistry
As a deuterated building block, this compound offers a strategic advantage in the synthesis of isotopically labeled molecules. Its role as a sterically hindered, non-nucleophilic base is well-established for its non-deuterated counterpart, and this functionality is retained in the deuterated version, allowing for its use in reactions where a strong, non-reactive base is required to facilitate transformations without interfering with the desired reaction pathway. exsyncorp.comwikipedia.org
Synthesis of Deuterated Analogs of Bioactive Molecules and Pharmaceutical Intermediates
The deliberate incorporation of deuterium into drug molecules is a recognized strategy in medicinal chemistry to enhance pharmacokinetic profiles. By replacing hydrogen atoms at sites of metabolic activity with stronger carbon-deuterium bonds, the rate of metabolic degradation can be slowed, potentially leading to improved drug efficacy and reduced dosage frequency. nih.govnih.gov
While specific examples detailing the use of this compound as a direct precursor in the synthesis of a marketed deuterated drug are not prevalent in publicly accessible literature, its utility can be inferred from the established role of 2,4,6-collidine in the synthesis of complex bioactive molecules. For instance, 2,4,6-collidine is employed as a base in the synthesis of deuterated ribonucleosides, which are crucial components for the development of deuterated RNA-based therapeutics. google.com In these syntheses, a deuterated version like this compound could be used to ensure the isotopic purity of the final product or to introduce deuterium at specific locations if the base itself is incorporated or participates in a deuterium-transfer step.
The general synthetic utility of the collidine scaffold is further highlighted in the total synthesis of complex natural products. For example, in the synthesis of the marine cyclic depsipeptide Lagunamide D, 2,4,6-collidine is used as a base in the crucial macrocyclization step. mdpi.com In such multi-step syntheses, the use of this compound would be a viable strategy if a deuterated analog of the final product is desired for mechanistic studies or as a potential therapeutic candidate with altered metabolic stability.
The table below illustrates the role of the non-deuterated 2,4,6-trimethylpyridine in the synthesis of bioactive molecules, highlighting reaction steps where the deuterated analog could be employed.
| Bioactive Molecule/Intermediate | Synthetic Step | Role of 2,4,6-Collidine | Potential Application of this compound | Reference |
| Deuterated Ribo-oligonucleotides | Phosphoramidite coupling | Non-nucleophilic base | To maintain isotopic purity and potentially introduce deuterium. | google.com |
| Lagunamide D | Macrocyclization | Base to facilitate intramolecular cyclization | Synthesis of a deuterated analog for metabolic studies. | mdpi.com |
| (+)-Nocardioazine B | Peptide coupling | Base to activate carboxylic acid | Preparation of a deuterated version for pharmacokinetic analysis. | caltech.edu |
Preparation of Complex Molecular Architectures with Specific Deuterium Labels
Beyond its role in synthesizing bioactive molecules, this compound is a valuable reagent for constructing complex molecular architectures with precisely placed deuterium atoms. This is particularly important for mechanistic studies in organic chemistry, where the kinetic isotope effect can provide insights into reaction pathways. The use of a deuterated base like this compound can help in determining whether a proton transfer step is rate-determining.
The sterically hindered nature of 2,4,6-trimethylpyridine makes it an effective base for dehydrohalogenation reactions, a common strategy for introducing unsaturation into a molecule. wikipedia.org By using the deuterated form, researchers can create deuterated alkenes with high isotopic purity. These labeled molecules are instrumental in spectroscopic analysis and in tracing the fate of molecules in complex chemical or biological systems.
Contributions to Supramolecular Chemistry and Material Science
The study of non-covalent interactions is fundamental to supramolecular chemistry and the design of new materials. This compound, through its participation in hydrogen bonding and coordination complexes, provides a unique probe to investigate these subtle yet crucial forces.
Investigation of Molecular Aggregation and Hydrogen Bonding Interactions in Deuterated Systems
Hydrogen bonds are directional interactions that play a pivotal role in molecular recognition, self-assembly, and biological processes. Isotopic substitution of hydrogen with deuterium in a hydrogen bond can lead to measurable changes in bond length and strength, known as the geometric isotope effect.
A notable study investigated a series of hydrogen-bonded solid-state complexes between 15N-labeled 2,4,6-trimethylpyridine and various carboxylic acids, as well as their deuterated analogs. This research utilized solid-state NMR spectroscopy to probe the geometry of the N-H···O and N-D···O hydrogen bonds. The study revealed a clear correlation between the N-H/D distance and the 15N chemical shifts, providing a powerful tool for characterizing hydrogen bond geometries in complex systems. The deuteration of the hydrogen bond was achieved by recrystallizing the complexes from deuterated methanol (B129727).
The following table summarizes key findings from the study on the hydrogen-bonded complexes of 2,4,6-trimethylpyridine and its deuterated analogs with carboxylic acids.
| Complex | Hydrogen Bond Type | Key Finding | Reference |
| [15N]-2,4,6-Trimethylpyridine · Dichloroacetic acid | N-H···O | Formation of a zwitterionic complex where the proton is closer to the nitrogen. | |
| Deuterated [15N]-2,4,6-Trimethylpyridine · Dichloroacetic acid | N-D···O | The N-D distance was determined from dipolar coupling in static 15N NMR spectra. | |
| [15N]-2,4,6-Trimethylpyridine · 3,5-Dinitrobenzoic acid | N-H···O | Observation of a molecular complex where the proton is closer to the oxygen. | |
| Deuterated [15N]-2,4,6-Trimethylpyridine · 3,5-Dinitrobenzoic acid | N-D···O | H/D isotope effects on the isotropic 15N chemical shifts were measured. |
These studies on deuterated systems are crucial for understanding the subtle energetic landscapes of molecular aggregation and provide fundamental data for the design of new materials with tailored properties based on controlled hydrogen bonding networks.
Studies on Coordination Chemistry and Ligand-Metal Complex Formation
The nitrogen atom in 2,4,6-trimethylpyridine possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions. The steric bulk provided by the three methyl groups influences the coordination geometry and the stability of the resulting metal complexes. exsyncorp.com While the primary coordinating atom is nitrogen, the isotopic composition of the rest of the molecule can influence the vibrational modes of the complex, which can be probed by techniques like infrared and Raman spectroscopy.
2,4,6-Trimethylpyridine is known to form complexes with a variety of metals. For example, it is used in the synthesis of the trichloro(2,4,6-trimethylpyridine)gold(III) complex. sigmaaldrich.com Furthermore, bis(2,4,6-trimethylpyridine)bromine(I) and iodine(I) hexafluorophosphate (B91526) salts are used as specific electrophilic halogenating agents, where the collidine acts as a ligand to the halogen cation. orgsyn.org
The use of this compound in coordination chemistry allows for detailed mechanistic studies of ligand exchange reactions and the investigation of metal-ligand bonding through techniques sensitive to isotopic substitution. Although specific studies focusing on the coordination chemistry of the d11-analog are not widely reported, the principles established with the non-deuterated form are directly applicable. The deuterated ligand would serve as an invaluable tool for researchers seeking to use isotopic labeling to elucidate the structure and reactivity of metal complexes.
Mechanistic and Kinetic Isotope Effect Studies Utilizing 2,4,6 Trimethylpyridine D11
Fundamental Principles of Kinetic Isotope Effects (KIEs) in Chemical Reactions
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org This phenomenon arises from the differences in vibrational frequencies of chemical bonds when an atom is replaced by one of its isotopes. numberanalytics.com Heavier isotopes form stronger bonds and have lower zero-point vibrational energies, leading to a higher activation energy for bond cleavage and consequently a slower reaction rate. libretexts.org
Deuterium (B1214612) (²H or D), being twice as heavy as protium (B1232500) (¹H), exhibits a significant mass difference that leads to pronounced kinetic isotope effects. wikipedia.org These effects are categorized as either primary or secondary.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. slideshare.netfiveable.me For C-H bond cleavage, the theoretical maximum kH/kD is approximately 7 at 25°C. gsartor.org In pyridine (B92270) systems, studying the deprotonation of a C-H bond on the ring or on a methyl group using a deuterated analog like 2,4,6-trimethylpyridine-d11 would exhibit a primary isotope effect if this deprotonation is the slowest step.
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.orgfiveable.me These effects are generally smaller than PKIEs but provide valuable information about changes in hybridization and the steric environment of the transition state. libretexts.org In pyridine systems, deuteration at various positions on the ring has been shown to increase the basicity of the pyridine nitrogen. researchgate.netacs.org This is an example of a secondary isotope effect on an equilibrium, and similar principles apply to kinetic phenomena. For instance, the effect of deuteration on the methyl groups of 2,4,6-trimethylpyridine (B116444) would be a secondary effect in reactions where the pyridine nitrogen acts as a nucleophile or base, and the magnitude of the SKIE could indicate the degree of N-H bond formation in the transition state.
A study on the basicity of various deuterated pyridines revealed that the position of deuterium substitution significantly influences the magnitude of the secondary isotope effect. researchgate.netacs.org Deuteration at any position was found to increase basicity, with the effect being largest for substitution at the 3-position and smallest at the 2-position. researchgate.netacs.org This is attributed to changes in vibrational frequencies upon N-protonation. researchgate.net
The analysis of kinetic isotope effects is deeply rooted in Transition State Theory (TST) . numberanalytics.comsolubilityofthings.com TST posits that the KIE is a consequence of the changes in vibrational frequencies between the ground state of the reactants and the transition state. rutgers.edu By comparing experimentally measured KIEs with values calculated for different proposed transition state structures using computational methods like Density Functional Theory (DFT), chemists can gain detailed insights into the geometry and bonding of the transition state. solubilityofthings.comthieme-connect.com
The Bigeleisen-Mayer equation provides a quantitative framework for understanding KIEs based on the statistical mechanics of isotopic molecules. numberanalytics.com It relates the KIE to the vibrational frequencies of the light and heavy isotopic species in both the reactant and transition states. While the full equation is complex, it underscores that the KIE is determined by the difference in the zero-point energies of the isotopic reactants and the difference in their transition state energies.
Design and Execution of KIE Experiments with this compound
The precise measurement of kinetic isotope effects is crucial for obtaining meaningful mechanistic data. nih.gov This requires careful experimental design and execution.
Several methods are employed to determine KIEs with high precision:
Direct Competition Method: This is the most common and precise method, especially for small KIEs. nih.gov A mixture of the light (e.g., 2,4,6-trimethylpyridine) and heavy (this compound) isotopologues is subjected to the reaction. The reaction is stopped before completion, and the isotopic ratio of either the remaining starting material or the product is measured. This method minimizes systematic errors as both reactions occur under identical conditions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR techniques are powerful tools for KIE determination. nih.govacs.org For this compound, changes in the ¹H NMR spectrum due to the absence of signals from the deuterated positions can be monitored. More advanced techniques like 2D [¹³C,¹H]-HSQC NMR can be used to measure ¹³C KIEs with high precision by analyzing the relative intensities of signals from the labeled and unlabeled species. acs.orgresearchgate.net
Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for measuring isotope ratios. wikipedia.orgnih.gov It can be used to determine the KIE by analyzing the isotopic composition of the reactants or products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to separate and analyze the different isotopic species. libretexts.org
The following table summarizes these methodologies:
| Methodology | Description | Advantages |
| Direct Competition | A mixture of isotopic reactants is used in a single reaction. | High precision, minimizes systematic errors. nih.gov |
| NMR Spectroscopy | Monitors changes in isotopic ratios by analyzing signal intensities. | Non-destructive, provides structural information. acs.org |
| Mass Spectrometry | Measures the precise isotopic composition of samples. | High sensitivity, suitable for small sample sizes. wikipedia.org |
The accuracy of KIE measurements is highly dependent on the isotopic purity of the labeled compounds. numberanalytics.comnih.gov Impurities in the isotopically labeled reactant can lead to erroneous results. For instance, if this compound contains a significant amount of partially deuterated or non-deuterated collidine, the measured KIE will be an average of the effects from all species present, masking the true value. Therefore, the synthesis and purification of isotopically labeled compounds must be performed with great care to ensure high isotopic enrichment. nih.gov The isotopic purity should be accurately determined, typically by mass spectrometry or NMR, and taken into account during the analysis of the KIE data.
Case Studies of Reaction Mechanism Elucidation Using Deuterated 2,4,6-Trimethylpyridine
While specific KIE studies explicitly detailing the use of this compound are not extensively documented in readily available literature, we can extrapolate from known reactions involving its non-deuterated counterpart to illustrate how such studies would be designed and interpreted.
One such reaction is the proton transfer from 2-nitropropane (B154153) to 2,4,6-trimethylpyridine (collidine). cdnsciencepub.com The reaction involves the formation of a collidinium ion and the 2-nitropropan-2-ide anion.
Hypothetical KIE Study:
To investigate the nature of the proton transfer in the transition state, a KIE experiment could be designed using a mixture of 2-nitropropane and 2-nitropropane-2-d, with 2,4,6-trimethylpyridine as the base. The rate of the reaction with the deuterated and non-deuterated nitroalkane would be compared.
Expected Outcome: A significant primary kinetic isotope effect (kH/kD > 1) would be expected, as the C-H bond is broken in the rate-determining step. The magnitude of the KIE would provide insight into the symmetry of the transition state. A large KIE (approaching the semiclassical limit of ~7) would suggest a transition state where the proton is symmetrically shared between the carbon of the nitroalkane and the nitrogen of the collidine. A smaller KIE would indicate a more reactant-like or product-like transition state.
Furthermore, a complementary experiment could involve the reaction of 2-nitropropane with a mixture of 2,4,6-trimethylpyridine and this compound. In this scenario, any observed isotope effect would be a secondary one.
Expected Outcome: A small inverse secondary KIE (kH/kD < 1) might be observed. This would be due to the strengthening of the N-H bond in the transition state relative to the C-H bonds in the methyl groups. The vibrational frequencies associated with the C-D bonds are lower than those of C-H bonds, and the change in these frequencies upon moving to the transition state where the nitrogen is protonated could lead to a small inverse effect.
The following table outlines the expected KIEs for this hypothetical study:
| Reactants | Isotopic Label Position | Type of KIE | Expected kH/kD | Mechanistic Insight |
| 2-nitropropane/2-nitropropane-2-d + Collidine | C-H bond of nitropropane | Primary | > 1 | C-H bond cleavage is rate-determining. |
| 2-nitropropane + Collidine/Collidine-d11 | Methyl groups of collidine | Secondary | < 1 (inverse) | Probing the steric and electronic environment of the transition state. |
Another relevant area is the nitration of pyridine derivatives. Studies on the nitration of pyridine with dinitrogen pentoxide have shown the formation of an N-nitropyridinium intermediate. psu.edu The subsequent rearrangement to form 3-nitropyridine (B142982) could be investigated using deuterated collidine. A KIE study could help differentiate between an intramolecular migration of the nitro group and a dissociative mechanism involving a free nitronium ion.
By carefully designing and executing KIE experiments with isotopically labeled compounds like this compound, researchers can gain invaluable, detailed information about reaction mechanisms that would be difficult to obtain through other methods.
Identification of Rate-Determining Steps in Base-Catalyzed Reactions
In base-catalyzed reactions where a proton is abstracted, the rate of the reaction can be sensitive to isotopic substitution on the base itself if the proton transfer is involved in the rate-determining step (RDS). 2,4,6-Trimethylpyridine is frequently used as a non-nucleophilic base to promote reactions like dehydrohalogenations. tocopharm.comwikipedia.org By comparing the reaction rate using standard 2,4,6-trimethylpyridine (kH) with the rate using this compound (kD), researchers can determine if the proton abstraction is kinetically significant.
A primary KIE, where kH/kD is significantly greater than 1 (typically 2-7), indicates that the C-H bond cleavage is part of the rate-determining step. core.ac.uk For instance, in an E2 elimination reaction, where the base removes a proton concurrently with the departure of a leaving group, a significant KIE is expected. Conversely, if the reaction proceeds through a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism where a carbanion intermediate is formed in a rapid pre-equilibrium step followed by a slower, rate-determining loss of the leaving group, the KIE would be close to 1 (kH/kD ≈ 1). This is because the proton transfer step is not rate-limiting.
The use of this compound is particularly insightful. If the reaction involves the formation of an intermediate complex between the substrate and the base in the RDS, deuteration of the base can reveal this interaction.
Table 1: Interpreting Kinetic Isotope Effects in a Hypothetical Base-Catalyzed Elimination
| Observed kH/kD | Interpretation | Plausible Mechanism |
| 3.5 - 7.0 | Strong primary KIE. Proton transfer is the primary component of the rate-determining step. | Concerted E2 Reaction |
| 1.0 - 1.2 | No significant KIE. Proton transfer occurs in a fast step before the rate-determining step. | Stepwise E1cB Reaction (rate-limiting loss of leaving group) |
| 1.5 - 2.5 | Moderate KIE. Proton transfer is partially rate-limiting, or transition state is complex. | E2 with early or late transition state; complex formation |
This table illustrates how experimental data from studies using both the deuterated and non-deuterated forms of 2,4,6-trimethylpyridine can provide clear evidence for a specific reaction pathway.
Probing Hydrogen Atom Transfer versus Proton Transfer Processes
Distinguishing between different types of bond activation, such as Hydrogen Atom Transfer (HAT), Proton Transfer (PT), and Proton-Coupled Electron Transfer (PCET), is crucial for understanding many chemical and biological processes. nih.govnih.gov These mechanisms describe how a hydrogen species (as a neutral atom, a proton, or a combination of proton and electron transfer) moves from one molecule to another.
Hydrogen Atom Transfer (HAT): A neutral hydrogen atom is transferred in a single step. This process generally does not involve significant charge separation and is common in non-polar environments. mdpi.com
Proton Transfer (PT): A proton (H+) is transferred, typically between heteroatoms, and involves significant charge development.
Proton-Coupled Electron Transfer (PCET): This process involves the transfer of both a proton and an electron. They can be transferred in a single kinetic step to the same center (resembling HAT) or to different centers (multiple-site CPET). usp.br
Isotopic labeling with deuterium is a primary method for investigating these pathways. mdpi.com While KIE studies often focus on deuterating the substrate (e.g., replacing a C-H bond with C-D), using a deuterated base like this compound can provide complementary information. In a PCET reaction, the base's role is to accept the proton. By deuterating the base, it is possible to probe the proton-transfer component of the PCET mechanism. If the proton transfer to the base is part of the rate-limiting step, a KIE will be observed. The magnitude of this KIE, in conjunction with other experimental data, can help to dissect the concerted or stepwise nature of the electron and proton transfer events. nih.govusp.br
For example, in a reaction where an oxidant and 2,4,6-trimethylpyridine work together to remove H• from a substrate, two pathways might be considered: a direct HAT to the oxidant, or a PCET pathway where the electron goes to the oxidant and the proton is transferred to the base. Comparing the rates and KIEs with 2,4,6-trimethylpyridine versus this compound can help distinguish these possibilities. A significant KIE would support the PCET mechanism where the base is actively involved in the rate-determining H+ abstraction.
Investigation of Solvent Effects and Steric Hindrance through Deuterium Labeling
The utility of 2,4,6-trimethylpyridine in synthesis is largely defined by two of its properties: its nature as a sterically hindered, non-nucleophilic base and its characteristics as a solvent. exsyncorp.comtocopharm.com The three methyl groups shield the nitrogen atom, preventing it from acting as a nucleophile while preserving its ability to act as a base. This steric hindrance is critical in many reactions, such as preventing side reactions in dehydrochlorinations or peptide couplings. tocopharm.comcaltech.edu
Deuterium labeling in this compound does not significantly alter the steric bulk or the fundamental solvent properties (e.g., polarity, boiling point) of the molecule. This is because the van der Waals radius of deuterium is nearly identical to that of hydrogen. Therefore, substituting the protio-form with the deuterated analogue allows researchers to introduce an isotopic label for mechanistic tracking without perturbing the steric environment of the reaction.
This isotopic substitution is invaluable for studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to follow the fate of the base during a reaction or to study solvent-solute interactions without changing the physical dynamics of the system. For instance, in a complex reaction mixture, the distinct signals of this compound in deuterium NMR or its unique mass in mass spectrometry can be used to quantify its consumption or its role in forming intermediates.
The compound exhibits moderate solubility in polar solvents like water and excellent solubility in non-polar organic solvents. solubilityofthings.com This profile makes it a versatile component in various reaction environments. Using the d11-labeled version allows for detailed mechanistic studies under the exact same solubility and steric conditions as its more common, non-deuterated counterpart.
Table 2: Physical and Chemical Properties of 2,4,6-Trimethylpyridine
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁N | wikipedia.org |
| Molar Mass | 121.18 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Boiling Point | 171–172 °C | wikipedia.org |
| Melting Point | -44.5 °C | wikipedia.org |
| Density | 0.914 g/cm³ (at 20 °C) | sigmaaldrich.com |
| pKa of conjugate acid | 7.43 (at 25 °C) | wikipedia.org |
| Solubility in Water | 35 g·L⁻¹ (at 20 °C) | wikipedia.org |
Note: The physical properties of this compound (C₈D₁₁N) are nearly identical to the non-deuterated form, with a slightly higher molar mass (approx. 132.25 g·mol⁻¹).
Computational Chemistry Approaches for 2,4,6 Trimethylpyridine D11
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4,6-trimethylpyridine-d11, providing a detailed picture of its geometry, electron distribution, and energy.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. scirp.org It is employed to optimize molecular geometries, calculate thermodynamic parameters, and analyze reactivity. scirp.org For 2,4,6-trimethylpyridine (B116444) and its deuterated analogue, DFT calculations, often using functionals like B3LYP, can determine key structural parameters. escholarship.orgresearchgate.net These calculations can reveal the subtle changes in bond lengths and angles that result from the substitution of hydrogen with deuterium (B1214612). The optimized geometry provides a foundation for further calculations of other molecular properties.
Structural Parameters: DFT is used to calculate the optimal geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net
Electronic Properties: The method provides insights into the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity.
Thermodynamic Stability: DFT can be used to calculate enthalpies of formation and Gibbs free energies, allowing for the comparison of the stability of different tautomers or conformers. scirp.org
| Parameter | Calculated Value |
|---|---|
| C-N Bond Length (average) | ~1.34 Å |
| C-C Bond Length (ring, average) | ~1.39 Å |
| C-C Bond Length (methyl, average) | ~1.51 Å |
| C-N-C Angle | ~117° |
| Dihedral Angle (ring planarity) | ~0° |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular energies and properties, explicitly accounting for electron correlation. These methods are particularly useful for studying intermolecular interactions and predicting spectroscopic data with high accuracy.
For systems involving 2,4,6-trimethylpyridine, MP2 calculations have been used to determine the association energies of complexes formed with molecules like methanol (B129727) and water. researchgate.net These calculations are critical for understanding the strength of hydrogen bonds (O-H···N) involving the nitrogen atom of the pyridine (B92270) ring. researchgate.net Furthermore, ab initio methods are employed to predict vibrational frequencies and NMR coupling constants across hydrogen bonds, offering detailed insights into the nature of these interactions. aablocks.com
| Complex | Interaction Type | Calculated Association Energy (kJ/mol) |
|---|---|---|
| 2,4,6-Trimethylpyridine : Methanol | O-H···N Hydrogen Bond | Data not available in search results |
| 2,4,6-Trimethylpyridine : Water | O-H···N Hydrogen Bond | Data not available in search results |
| 2,4,6-Trimethylpyridine : 1,2-Ethanediol | O-H···N Hydrogen Bond | Data not available in search results |
Molecular Dynamics (MD) Simulations of Deuterated Pyridine Systems
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic view of intermolecular interactions and conformational changes.
MD simulations are instrumental in understanding how deuterated pyridine derivatives interact with each other and with solvent molecules. nih.gov Studies on pyridine in aqueous solutions have shown that the primary interaction with water occurs via hydrogen bonds to the nitrogen atom's lone pair. nih.gov Simulations can quantify the number of hydrogen bonds and analyze the structure of the solvation shell around the molecule. nih.govrsc.org In the absence of hydrogen bond donors on the pyridine molecule itself, aggregation between pyridine molecules is influenced by weaker van der Waals forces and π-π stacking interactions. researchgate.netrsc.org The use of both natural and perdeuterated samples in experiments, guided by MD simulations, helps to interpret experimental scattering data and extract detailed intermolecular radial distribution functions. nih.gov
| Interaction Type | Description | Relevant System |
|---|---|---|
| Hydrogen Bonding | Interaction between the pyridine nitrogen and hydrogen-bond donor solvents (e.g., water, alcohols). researchgate.netnih.gov | Pyridine in aqueous or alcohol solutions |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Can lead to perpendicular or offset stacked arrangements. rsc.org | Liquid pyridine, concentrated solutions |
| Van der Waals Forces | Weak intermolecular forces that contribute to the overall aggregation and phase behavior. researchgate.net | All condensed phases |
| Adsorption on Surfaces | Interactions with solid surfaces like silica (B1680970), involving specific motional modes. researchgate.netacs.org | Pyridine on silica gel |
The substitution of hydrogen with deuterium has a notable effect on the molecular dynamics of pyridine systems. Solid-state deuterium NMR spectroscopy, often complemented by MD simulations, is a powerful technique to probe these effects. researchgate.netacs.org Studies on deuterated pyridine adsorbed on silica surfaces have identified different motional modes, such as static molecules, 180° ring flips, and continuous rotation about the Cγ-N axis. researchgate.netacs.org The relative populations of these states are temperature-dependent. researchgate.netacs.org Deuteration can alter the vibrational modes of the molecule due to the higher mass of deuterium, which in turn can influence the rates of dynamic processes and the conformational stability of the molecule and its complexes. smolecule.comresearchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are essential for predicting and interpreting the spectroscopic data of complex molecules like this compound.
The chemical environment of a nucleus determines its NMR chemical shift. libretexts.org For pyridine and its derivatives, the ¹⁵N chemical shift is particularly sensitive to intermolecular interactions such as hydrogen bonding. mdpi.com Computational calculations can predict the chemical shielding tensor, which can then be correlated with experimental chemical shifts. mdpi.com In studies of 2,4,6-trimethylpyridine (collidine) complexes, increasing the acidity of a hydrogen-bonding partner leads to a monotonic upfield shift of the ¹⁵N signal. fu-berlin.de Deuteration of the hydrogen bond causes observable isotope shifts, the direction of which depends on the geometry of the hydrogen bond. fu-berlin.de These shifts can be rationalized by theoretical models that correlate NMR parameters with the nitrogen-hydrogen distance. fu-berlin.de
Deuterium substitution also leads to reduced vibrational frequencies in infrared and Raman spectra due to the increased mass of the isotope. smolecule.com Theoretical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra and providing insight into the strength of chemical bonds and intermolecular interactions. researchgate.net
| Spectroscopic Parameter | System | Computational Prediction Insight | Experimental Observation |
|---|---|---|---|
| ¹⁵N NMR Chemical Shift | [¹⁵N]Collidine-Acid Complexes | Shift correlates with N-H distance and hydrogen bond strength. fu-berlin.de | Monotonic upfield shift with increasing acid strength. fu-berlin.de |
| H/D Isotope Effect on ¹⁵N Shift | Deuterated [¹⁵N]Collidine-Acid Complexes | Direction of shift depends on hydrogen bond geometry (proton position). fu-berlin.de | Opposite H/D isotope effects observed depending on the complex. fu-berlin.de |
| Vibrational Frequencies | Deuterated Pyridines | Frequencies are lower for C-D and N-D bonds compared to C-H and N-H. smolecule.com | Reduced vibrational frequencies observed in IR and Raman spectra. smolecule.com |
Modeling of Reaction Pathways and Transition States Involving Deuterated Species
The study of reaction mechanisms, particularly the elucidation of transition states and intermediate species, is a cornerstone of modern chemistry. Computational chemistry has emerged as a powerful tool in this endeavor, providing insights that are often difficult to obtain through experimental means alone. In the context of deuterated compounds such as this compound, computational modeling is instrumental in understanding the kinetic isotope effect (KIE) and its influence on reaction pathways.
The replacement of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter reaction rates. This phenomenon, the kinetic isotope effect, arises from the difference in zero-point vibrational energies between C-H and C-D bonds. chemrxiv.org Computational methods, particularly Density Functional Theory (DFT), allow for the precise calculation of these vibrational frequencies and, consequently, the prediction of KIEs. libretexts.org By modeling the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and compare the activation energies for the deuterated and non-deuterated species. chemrxiv.org
While specific computational studies detailing the reaction pathways and transition states for reactions directly involving this compound are not extensively documented in publicly available literature, the principles of such modeling can be inferred from studies on related deuterated pyridine compounds. These investigations often focus on reactions where the pyridine derivative acts as a catalyst, ligand, or reactant.
For instance, in proton transfer reactions, a common role for pyridine derivatives, the deuteration of the acidic or basic sites can lead to substantial primary KIEs. rsc.org Computational models of these reactions would typically involve locating the transition state for the proton/deuteron transfer step. The calculated energy barrier for the deuterated species is expected to be higher than for the proteated analogue, leading to a slower reaction rate. The magnitude of the calculated KIE can then be compared with experimental values to validate the proposed mechanism.
A hypothetical reaction pathway that could be modeled is the alkylation of a substrate where this compound acts as a non-nucleophilic base. The computational study would involve the following steps:
Geometry Optimization: The ground state structures of the reactants (substrate, alkylating agent, and this compound) and products are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure for the rate-determining step, likely the proton abstraction from the substrate by the deuterated collidine, is performed.
Frequency Calculation: Vibrational frequencies are calculated for all optimized structures (reactants, transition state, and products) for both the deuterated and non-deuterated systems. These calculations are essential to confirm the nature of the stationary points (minima or first-order saddle points) and to compute the zero-point vibrational energies.
Reaction Pathway Analysis: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state connects the reactants and products.
Energy Profile and KIE Calculation: The relative energies of the reactants, transition state, and products are used to construct a reaction energy profile. The KIE is then calculated from the difference in the activation energies of the deuterated and non-deuterated reactions.
While specific data tables for this compound are not available, the table below illustrates the kind of data that would be generated from such a computational study, using hypothetical values for a representative proton transfer reaction.
| Species | Relative Energy (kcal/mol) - Proteated | Relative Energy (kcal/mol) - Deuterated |
| Reactants | 0.0 | 0.0 |
| Transition State | +15.2 | +16.5 |
| Products | -5.8 | -5.7 |
| This table is illustrative and does not represent actual experimental or calculated data for a specific reaction involving this compound. |
The difference in the activation energy between the deuterated (+16.5 kcal/mol) and proteated (+15.2 kcal/mol) pathways would be the primary determinant of the calculated kinetic isotope effect.
Future Directions and Emerging Research Avenues for 2,4,6 Trimethylpyridine D11
Development of Novel and More Efficient Deuteration Methodologies for Pyridine (B92270) Derivatives
The synthesis of deuterated compounds, including pyridine derivatives, is a cornerstone for their application in various scientific fields. Future research will likely focus on developing more efficient, selective, and scalable deuteration methods.
Current methodologies for synthesizing deuterated pyridines include metal-catalyzed hydrogen-deuterium (H-D) exchange reactions, the reduction of functional groups using deuterated reagents, and innovative photocatalytic strategies. nih.govosti.gov For instance, metal catalysts can facilitate H-D exchange in the presence of deuterium (B1214612) oxide (D₂O) to produce deuterated acyl pyridine compounds. google.com Another approach involves the reduction of esters with reagents like lithium aluminum deuteride (LiAlD₄), followed by further chemical transformations. osti.goviaea.org
Emerging strategies are exploring visible-light-induced photocatalysis, which offers milder reaction conditions. researchgate.net For example, an energy transfer (EnT) strategy using a metal-free photocatalyst has been shown to achieve C-H deuteration of arenes with deuterated chloroform (CDCl₃) as the deuterium source. researchgate.net Similarly, photoredox synergistic deuteration using D₂O as the deuterium source is being developed for creating complex deuterated molecules. rsc.org
Future efforts will aim to refine these methods to achieve higher isotopic purity and regioselectivity for complex molecules like 2,4,6-trimethylpyridine (B116444). The development of cost-effective and environmentally benign deuteration processes remains a significant goal.
Table 1: Comparison of Deuteration Methodologies for Pyridine Derivatives
| Methodology | Deuterium Source | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Metal-Catalyzed H-D Exchange | D₂O | Metal Catalyst (e.g., Platinum) | Effective for direct exchange on the pyridine ring and side chains. nih.govosti.govgoogle.com |
| Reduction of Functional Groups | LiAlD₄, NaBD₄, Bu₃SnD | Reducing Agents | Allows for specific deuteration at functionalized positions. osti.goviaea.orgd-nb.info |
Expanded Applications in Advanced Analytical Techniques Beyond Current Standards
Deuterated compounds are invaluable in analytical chemistry, primarily as internal standards for mass spectrometry (MS) and as probes in nuclear magnetic resonance (NMR) spectroscopy. musechem.com The nearly identical chemical properties to their non-deuterated counterparts, combined with a distinct mass difference, make them ideal for precise quantification. nih.gov
In the future, 2,4,6-Trimethylpyridine-d11 is expected to find expanded use in advanced analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) can leverage stable isotopic labeling for more accurate and sensitive quantification in complex matrices. nih.gov This is particularly relevant in "omics" disciplines like metabolomics and proteomics. creative-proteomics.comnih.gov
In NMR spectroscopy, the use of deuterated compounds helps in simplifying complex spectra and studying molecular dynamics. nih.gov Deuterium metabolic imaging (DMI), for example, is an emerging MR-based technique that uses deuterated substrates to trace metabolic pathways in vivo, offering a powerful tool for studying diseases like cancer. nih.govnih.gov While not a direct metabolic substrate, this compound could serve as a reference compound or be incorporated into larger molecules to probe specific environments.
Integration into Complex Biological Systems for Research in Chemical Biology and Metabolomics
The field of metabolomics, which aims to comprehensively analyze the complete set of metabolites in a biological system, heavily relies on stable isotope labeling. nih.gov Introducing deuterated compounds into cells or organisms allows researchers to trace the metabolic fate of molecules, determine metabolic fluxes, and identify novel metabolic pathways. nih.govcreative-proteomics.com
Future applications of this compound in this area could involve its use as a building block for synthesizing more complex deuterated bioactive molecules or probes. These probes can then be introduced into biological systems to study enzyme mechanisms, drug metabolism, and nutrient tracing. mdpi.com For instance, deuterium-labeled amino acids are used to understand how metabolic pathways are altered in diseases. mdpi.com The chemical stability conferred by the C-D bond can also be exploited to study kinetic isotope effects in enzymatic reactions, providing insights into reaction mechanisms. mdpi.com
Deuterium metabolic imaging (DMI) further allows for the non-invasive, dynamic tracking of metabolic processes within cells, such as glycolysis and the Krebs cycle, holding significant potential for precision medicine. nih.gov
Table 2: Applications of Isotopic Labeling in Biological Research
| Research Area | Application of Deuterated Compounds | Key Insights Gained |
|---|---|---|
| Metabolomics | Tracing metabolic pathways and fluxes. nih.govcreative-proteomics.com | Understanding of metabolic networks and disease-related alterations. creative-proteomics.com |
| Chemical Biology | Probing enzyme mechanisms and molecular interactions. | Elucidation of reaction mechanisms and biological functions. |
| Drug Development | Studying absorption, distribution, metabolism, and excretion (ADME). musechem.com | Improved pharmacokinetic profiles and drug efficacy. mdpi.com |
| Metabolic Imaging (DMI) | Visualizing metabolic processes in vivo. nih.govnih.gov | Non-invasive diagnosis and monitoring of diseases like cancer. nih.gov |
Exploration of Deuterium's Influence on Supramolecular Assemblies and Novel Material Properties
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of molecules, an effect known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This effect arises from the difference in zero-point energy between C-H and C-D bonds, with the C-D bond being stronger. wikipedia.org These subtle changes can have significant consequences in the realm of supramolecular chemistry and materials science.
Research is beginning to explore how deuterium substitution influences non-covalent interactions, such as hydrogen bonding, which are crucial for the formation of supramolecular assemblies. nih.gov Deuterium equilibrium isotope effects (DEIE) can be used to probe the driving forces behind molecular recognition and binding events, for example, in anion receptors. nih.govnih.gov By selectively deuterating specific positions in a host or guest molecule, researchers can gain detailed insights into the geometry and strength of intermolecular interactions.
The influence of deuteration on the properties of materials is another emerging area. The altered vibrational frequencies of C-D bonds compared to C-H bonds can affect a material's thermal, optical, and electronic properties. While research in this area is still in its early stages, the precise placement of deuterium atoms could be a novel strategy for fine-tuning the properties of organic materials for applications in electronics and photonics. The study of KIEs provides a powerful tool for understanding reaction mechanisms, with primary KIEs indicating bond breaking at the isotopic atom in the rate-determining step and secondary KIEs providing information about changes in hybridization. libretexts.orgwikipedia.orggithub.io
Synergistic Approaches Combining Synthetic Strategies, Advanced Spectroscopy, and Computational Modeling
The complexity of modern chemical research necessitates a multidisciplinary approach. The future of research involving this compound will increasingly rely on the synergy between advanced synthesis, sophisticated spectroscopic techniques, and powerful computational modeling. researchgate.net
Computational chemistry, particularly quantum chemical simulations, can predict the properties of deuterated molecules, guide the design of new synthetic routes, and help interpret complex spectroscopic data. ias.ac.inrsc.org For example, density functional theory (DFT) methods are used to predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental data from FT-IR, Raman, and NMR spectroscopy to confirm molecular structures. ias.ac.in
This integrated approach is particularly powerful for studying complex systems. For instance, combining NMR spectroscopy with molecular dynamics (MD) simulations can provide a comprehensive understanding of protein structure and dynamics. mdpi.com In the context of this compound, such a synergistic approach could be used to design novel molecular probes, predict their behavior in biological environments, and understand their interactions at an atomic level. researchgate.net This interplay between theory and experiment is crucial for accelerating discoveries and unlocking the full potential of deuterated compounds. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
